Esorubicin

Catalog No.

S548616

CAS No.

63521-85-7

M.F

C27H29NO10

M. Wt

527.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

63521-85-7

Product Name

Esorubicin

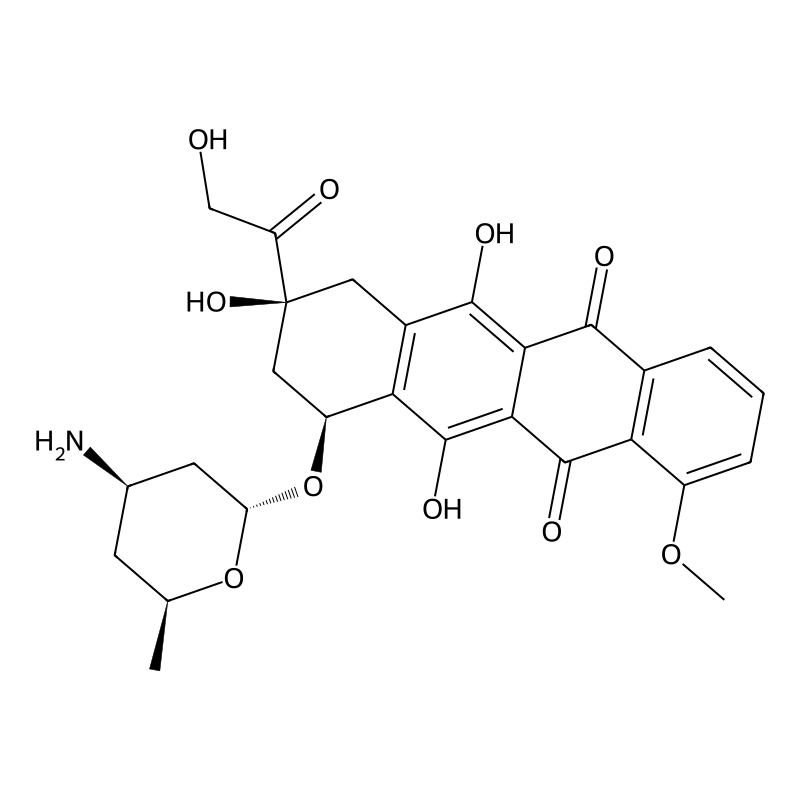

IUPAC Name

7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3

InChI Key

ITSGNOIFAJAQHJ-UHFFFAOYSA-N

SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

solubility

Soluble in DMSO, not in water

Synonyms

4'-deoxyadriamycin, 4'-deoxydoxorubicin, 4'-deoxydoxorubicin hydrochloride, 4-desoxydoxorubicin, esorubicin

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

Isomeric SMILES

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

The exact mass of the compound Esorubicin is 527.17915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

527.17914612 g/mol

Monoisotopic Mass

527.17914612 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMC41L2WQ3

Related CAS

63950-06-1 (hydrochloride)

Pharmacology

Esorubicin is a synthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin with potential antineoplastic activity. Esorubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent exhibits less cardiotoxicity than the parent antibiotic doxorubicin, but may cause more severe myelosupression compared to other compounds within the anthracycline class.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Esorubicin

Dates

Last modified: 02-18-2024

1: Alberts DS, Mason-Liddil N, Stock-Novack D, O'Toole RV, Abbott TM, Salmon SE. A phase II evaluation of esorubicin in ovarian cancer. A Southwest Oncology Group study. Am J Clin Oncol. 1992 Apr;15(2):146-9. PubMed PMID: 1553903.

2: Miller TP, Dahlberg S, Salmon SE, Williamson SK, Belt RJ, Dana BW, Fisher RI. Activity of esorubicin in recurrent malignant lymphoma: a Southwest Oncology Group study. J Clin Oncol. 1991 Jul;9(7):1204-9. PubMed PMID: 2045860.

3: Green JB 3rd, Green S, O'Toole RV, Alberts DS, Nahhas WA, Wallace DL. Esorubicin in advanced endometrial cancer: an ineffective and potentially toxic therapy. A Southwest Oncology Group study. Invest New Drugs. 1991 May;9(2):191-3. PubMed PMID: 1874602.

4: Rigas JR, Kris MG, Gralla RJ, Heelan RT, Marks LD. Phase II trial of esorubicin (4'deoxydoxorubicin, DxDx) in patients with small cell lung cancer. Invest New Drugs. 1991 May;9(2):187-90. PubMed PMID: 1651908.

5: Somlo G, Doroshow J, Akman S, Leong L, Margolin K, McNamara M, Multhauf P, Blayney D, Morgan R, Raschko J. Phase II study of 4'-deoxydoxorubicin (esorubicin) in advanced or metastatic adenocarcinoma of the stomach. Invest New Drugs. 1991 Feb;9(1):83-5. PubMed PMID: 2026486.

6: Green MD, Speyer JL, Wernz JC, Colombo N, Beller U, Muggia FM, Beckman EM. Phase II study of esorubicin (4'deoxydoxorubicin) in anthracycline naive patients with ovarian cancer. Invest New Drugs. 1990 Aug;8(3):333-6. PubMed PMID: 2272774.

7: Hochster H, Hunt M, Green M, Parkinson D, Smith T. Esorubicin (deoxydoxorubicin) has low grade activity in malignant melanoma. Results of an Eastern Cooperative Oncology Group study (EST 2685). Invest New Drugs. 1990 Aug;8(3):329-32. PubMed PMID: 2272773.

8: Muss HB, Van Echo D, Korzun AH, Henderson IC, Campbell T, Vogelzang NJ, Rice MA, Wood W. Esorubicin (4'-deoxydoxorubicin, NSC 267469) in advanced breast cancer. A phase II study of the CALGB. Am J Clin Oncol. 1990 Jun;13(3):233-7. PubMed PMID: 2346128.

9: Ringenberg QS, Propert KJ, Muss HB, Weiss RB, Schilsky RL, Modeas C, Perry MC, Norton L, Green M. Clinical cardiotoxicity of esorubicin (4'-deoxydoxorubicin,DxDx): prospective studies with serial gated heart scans and reports of selected cases. A Cancer and Leukemia Group B report. Invest New Drugs. 1990 May;8(2):221-6. PubMed PMID: 2166722.

10: Vaughn CB, Salmon SE, Fleming TR. Phase II evaluation of esorubicin (4'deoxydoxorubicin) in pancreatic adenocarcinoma: a Southwest Oncology Group study. Invest New Drugs. 1990 Feb;8(1):81-5. PubMed PMID: 2188929.

2: Miller TP, Dahlberg S, Salmon SE, Williamson SK, Belt RJ, Dana BW, Fisher RI. Activity of esorubicin in recurrent malignant lymphoma: a Southwest Oncology Group study. J Clin Oncol. 1991 Jul;9(7):1204-9. PubMed PMID: 2045860.

3: Green JB 3rd, Green S, O'Toole RV, Alberts DS, Nahhas WA, Wallace DL. Esorubicin in advanced endometrial cancer: an ineffective and potentially toxic therapy. A Southwest Oncology Group study. Invest New Drugs. 1991 May;9(2):191-3. PubMed PMID: 1874602.

4: Rigas JR, Kris MG, Gralla RJ, Heelan RT, Marks LD. Phase II trial of esorubicin (4'deoxydoxorubicin, DxDx) in patients with small cell lung cancer. Invest New Drugs. 1991 May;9(2):187-90. PubMed PMID: 1651908.

5: Somlo G, Doroshow J, Akman S, Leong L, Margolin K, McNamara M, Multhauf P, Blayney D, Morgan R, Raschko J. Phase II study of 4'-deoxydoxorubicin (esorubicin) in advanced or metastatic adenocarcinoma of the stomach. Invest New Drugs. 1991 Feb;9(1):83-5. PubMed PMID: 2026486.

6: Green MD, Speyer JL, Wernz JC, Colombo N, Beller U, Muggia FM, Beckman EM. Phase II study of esorubicin (4'deoxydoxorubicin) in anthracycline naive patients with ovarian cancer. Invest New Drugs. 1990 Aug;8(3):333-6. PubMed PMID: 2272774.

7: Hochster H, Hunt M, Green M, Parkinson D, Smith T. Esorubicin (deoxydoxorubicin) has low grade activity in malignant melanoma. Results of an Eastern Cooperative Oncology Group study (EST 2685). Invest New Drugs. 1990 Aug;8(3):329-32. PubMed PMID: 2272773.

8: Muss HB, Van Echo D, Korzun AH, Henderson IC, Campbell T, Vogelzang NJ, Rice MA, Wood W. Esorubicin (4'-deoxydoxorubicin, NSC 267469) in advanced breast cancer. A phase II study of the CALGB. Am J Clin Oncol. 1990 Jun;13(3):233-7. PubMed PMID: 2346128.

9: Ringenberg QS, Propert KJ, Muss HB, Weiss RB, Schilsky RL, Modeas C, Perry MC, Norton L, Green M. Clinical cardiotoxicity of esorubicin (4'-deoxydoxorubicin,DxDx): prospective studies with serial gated heart scans and reports of selected cases. A Cancer and Leukemia Group B report. Invest New Drugs. 1990 May;8(2):221-6. PubMed PMID: 2166722.

10: Vaughn CB, Salmon SE, Fleming TR. Phase II evaluation of esorubicin (4'deoxydoxorubicin) in pancreatic adenocarcinoma: a Southwest Oncology Group study. Invest New Drugs. 1990 Feb;8(1):81-5. PubMed PMID: 2188929.

Explore Compound Types

Get ideal chemicals from 750K+ compounds